3-(2-Naphthyl)-2-phenylpropanoicAcid

Regiochemistry Structural isomerism Synthetic intermediate fidelity

3-(2-Naphthyl)-2-phenylpropanoic acid (CAS 94305-39-2; synonym: 2-phenyl-3-(2-naphthyl)propanoic acid) is a chiral phenylpropanoic acid derivative with molecular formula C₁₉H₁₆O₂ and molecular weight 276.3 g·mol⁻¹. The compound features a carboxylic acid at the α-position relative to a phenyl ring, with a 2-naphthyl substituent at the β-position, distinguishing it regiochemically from its positional isomer 2-(naphthalen-2-yl)-3-phenylpropanoic acid (CAS 94305-38-1).

Molecular Formula C19H16O2
Molecular Weight 276.3 g/mol
Cat. No. B12282583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Naphthyl)-2-phenylpropanoicAcid
Molecular FormulaC19H16O2
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC2=CC3=CC=CC=C3C=C2)C(=O)O
InChIInChI=1S/C19H16O2/c20-19(21)18(16-7-2-1-3-8-16)13-14-10-11-15-6-4-5-9-17(15)12-14/h1-12,18H,13H2,(H,20,21)
InChIKeyJLLIWQLPMBUYJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Naphthyl)-2-phenylpropanoic Acid – Procurement-Grade Profile, Physicochemical Identity, and Structural Differentiation


3-(2-Naphthyl)-2-phenylpropanoic acid (CAS 94305-39-2; synonym: 2-phenyl-3-(2-naphthyl)propanoic acid) is a chiral phenylpropanoic acid derivative with molecular formula C₁₉H₁₆O₂ and molecular weight 276.3 g·mol⁻¹ [1]. The compound features a carboxylic acid at the α-position relative to a phenyl ring, with a 2-naphthyl substituent at the β-position, distinguishing it regiochemically from its positional isomer 2-(naphthalen-2-yl)-3-phenylpropanoic acid (CAS 94305-38-1) . Its computed XLogP3-AA of 4.6 places it among the more lipophilic members of the phenylpropanoic acid class, exceeding both naproxen (XLogP3 ≈ 3.3) and ibuprofen (XLogP3 ≈ 3.5) [1][2]. The compound serves as a key synthetic intermediate for aromatic amidine derivatives that function as activated coagulation factor X (FXa) inhibitors, as disclosed in US Patent 6,252,088 assigned to Daiichi Pharmaceutical Co., Ltd. [3]. Commercial availability from vendors such as AKSci and CymitQuimica (Fluorochem brand) at purities of 95% and 98%, respectively, supports its role in both medicinal chemistry research and industrial-scale intermediate procurement .

Why Naproxen, Ibuprofen, or Isosteric Analogs Cannot Substitute for 3-(2-Naphthyl)-2-phenylpropanoic Acid in FXa-Directed Synthesis or Lipophilicity-Driven SAR


Generic substitution within the phenylpropanoic acid class fails for this compound because three critical differentiation axes converge: regiochemistry, lipophilicity, and synthetic provenance. First, the β-naphthyl/α-phenyl substitution pattern is structurally non-interchangeable with the α-methyl/α-aryl motif of commercial NSAIDs such as naproxen and ibuprofen; the 2-phenyl-3-naphthylpropionic acid scaffold is specifically required as the carboxylate-bearing intermediate for constructing amidine-terminated FXa inhibitors described in Daiichi's patent family, and the isomeric variant 2-(naphthalen-2-yl)-3-phenylpropanoic acid (CAS 94305-38-1) yields a different downstream amidine connectivity [1]. Second, the computed XLogP3-AA of 4.6 for 3-(2-naphthyl)-2-phenylpropanoic acid is approximately 1.2–1.3 log units higher than naproxen (≈3.3) and ibuprofen (≈3.5), meaning that its membrane partitioning, protein binding, and chromatographic behavior cannot be mimicked by those lower-lipophilicity analogs in assays where logP is a controlling variable [2]. Third, the compound's documented role as a patented intermediate—not merely a screening hit—means that procurement of the specific CAS 94305-39-2 entity is mandatory for reproducing the published synthetic routes to FXa-targeting aromatic amidines; no other phenylpropanoic acid congener is described as a precursor in those process chemistry patents [1]. Below, we quantify these differentiators against the most common comparators encountered in procurement workflows.

Quantitative Differentiation Evidence for 3-(2-Naphthyl)-2-phenylpropanoic Acid Against Closest Structural Analogs and In-Class Candidates


Regiochemical Identity: β-Naphthyl Substitution vs. the Positional Isomer 2-(Naphthalen-2-yl)-3-phenylpropanoic Acid

3-(2-Naphthyl)-2-phenylpropanoic acid (CAS 94305-39-2) carries the 2-naphthyl group at the β-carbon and the phenyl group at the α-carbon of the propanoic acid backbone. Its positional isomer, 2-(naphthalen-2-yl)-3-phenylpropanoic acid (CAS 94305-38-1), inverts this arrangement with the naphthyl at the α-position. This regiochemical distinction is not cosmetic: the Daiichi process patent (US 6,252,088) explicitly depicts the 2-phenyl-3-naphthylpropionic acid scaffold as the requisite intermediate for constructing aromatic amidine FXa inhibitors, and use of the regioisomer would produce a different connectivity in the final amidine product, altering the pharmacophore geometry [1]. Both isomers share the identical molecular formula (C₁₉H₁₆O₂) and molecular weight (276.3 g·mol⁻¹) and cannot be distinguished by mass-based quality control alone, making CAS-number verification the only reliable procurement safeguard [2].

Regiochemistry Structural isomerism Synthetic intermediate fidelity

Lipophilicity (XLogP3-AA) Advantage Over Naproxen and Ibuprofen for Membrane Partitioning-Dependent Assays

The computed lipophilicity of 3-(2-naphthyl)-2-phenylpropanoic acid (XLogP3-AA = 4.6) is substantially higher than that of the two most commonly procured phenylpropanoic acid derivatives: naproxen (XLogP3 = 3.30) and ibuprofen (XLogP3 = 3.50) [1]. The difference of +1.3 and +1.1 log units, respectively, corresponds to an approximately 13- to 20-fold higher theoretical n-octanol/water partition coefficient, predicting markedly greater membrane permeability and altered tissue distribution. This elevated logP arises from the combination of a 2-naphthyl ring (replacing naproxen's 6-methoxy-2-naphthyl or ibuprofen's 4-isobutylphenyl) and the additional phenyl ring at the α-position, imparting a dual-aromatic character absent from the mono-aromatic comparator NSAIDs [2].

Lipophilicity XLogP3 Membrane partitioning ADME prediction

Synthetic Provenance as a Patented FXa Inhibitor Intermediate: Process Chemistry Differentiation from Generic Phenylpropanoic Acid Derivatives

US Patent 6,252,088 (Daiichi Pharmaceutical Co., Ltd.) explicitly claims 3-(2-naphthyl)-2-phenylpropanoic acid and its derivatives as the essential intermediate scaffold for producing aromatic amidine compounds with activated coagulation factor X (FXa) inhibitory activity [1]. The patent describes that the final aromatic amidine derivatives 'have anticoagulation action based on excellent activated coagulation factor X inhibitory action' [1]. This establishes a defined, patent-backed synthetic destination that is absent for generic phenylpropanoic acids such as 2-phenylpropionic acid (hydratropic acid) or simple naphthylacetic acids. The compound is not merely a member of a broad screening library but a structurally specified intermediate in a process sequence that proceeds through N-protected pyrrolidine intermediates to the final amidine anticoagulant [2]. No equivalent FXa-directed synthetic route has been reported using ibuprofen, naproxen, or the 94305-38-1 regioisomer as the starting carboxylate building block.

Anticoagulant intermediate FXa inhibitor synthesis Process chemistry Aromatic amidine

Molecular Weight and Structural Complexity Advantage Over Ibuprofen and 2-Phenylpropionic Acid for Scaffold Elaboration

With a molecular weight of 276.3 g·mol⁻¹, 3-(2-naphthyl)-2-phenylpropanoic acid occupies a privileged intermediate position between fragment-like 2-phenylpropionic acid (150.2 g·mol⁻¹) and drug-sized molecules, offering a balance of synthetic tractability and structural complexity [1][2]. It is heavier than both ibuprofen (206.3 g·mol⁻¹) and naproxen (230.3 g·mol⁻¹) while retaining a single carboxylic acid handle amenable to amide coupling, esterification, or reduction. The dual aromatic system (phenyl + naphthyl) provides two distinct vectors for parallel SAR exploration—a capability absent from mono-aromatic ibuprofen or 2-phenylpropionic acid [3].

Molecular weight Scaffold complexity Fragment elaboration Medicinal chemistry

Vendor Purity and Availability Differentiation for Research-Grade Procurement

Commercially, 3-(2-naphthyl)-2-phenylpropanoic acid is available from multiple vendors with differing purity specifications relevant to application requirements. AKSci supplies the compound at a minimum purity of 95% (Catalog 2379DY) with full quality assurance documentation including SDS and available Certificate of Analysis . CymitQuimica (under the Fluorochem brand) offers a higher purity grade at 98% (Ref. 10-F778624), though the product was noted as discontinued as of 2019, indicating potential supply constraints that purchasers should verify . In contrast, the regioisomer CAS 94305-38-1 shows limited commercial availability with fewer documented purity specifications . The PubChem entry (CID 79018048) provides verified analytical identifiers including InChIKey (JLLIWQLPMBUYJR-UHFFFAOYSA-N) and exact mass (276.11503 Da) that should be cross-referenced in any procurement quality control workflow [1].

Purity specification Vendor comparison Analytical quality control Procurement

Evidence-Backed Research and Industrial Application Scenarios for 3-(2-Naphthyl)-2-phenylpropanoic Acid Procurement


FXa Inhibitor Lead Optimization and Anticoagulant Drug Discovery

Medicinal chemistry teams pursuing oral FXa inhibitors can use 3-(2-naphthyl)-2-phenylpropanoic acid (CAS 94305-39-2) as the key carboxylate intermediate for constructing aromatic amidine derivatives, as specified in US Patent 6,252,088 [1]. The β-naphthyl/α-phenyl regiochemistry is essential for correct amidine pharmacophore geometry; the regioisomer CAS 94305-38-1 cannot substitute. The compound's elevated lipophilicity (XLogP3-AA = 4.6) may contribute to favorable oral absorption characteristics in the final amidine drug candidates, consistent with the patent's description of orally administrable anticoagulants [1][2].

Structure-Activity Relationship (SAR) Studies Requiring High-Lipophilicity Phenylpropanoic Acid Scaffolds

Researchers investigating logP-dependent pharmacology—including CNS penetration, intracellular target engagement, or membrane protein modulation—can deploy this compound as a scaffold with a quantifiable lipophilicity advantage of +1.1 to +1.3 log units over naproxen and ibuprofen [2]. The dual aromatic architecture (phenyl at C-2, 2-naphthyl at C-3) provides two independent vectors for substituent variation, enabling parallel SAR around aromatic ring electronics and sterics without altering the carboxylic acid handle required for target binding or salt formation [3].

Regiochemical Probe Synthesis for Isomer-Specific Biological Profiling

The availability of both CAS 94305-39-2 (target) and CAS 94305-38-1 (regioisomer) enables paired isomeric probe synthesis for target engagement studies where the positional attachment of the naphthyl group is hypothesized to affect binding pocket complementarity. Given that the two isomers are mass-indistinguishable (both C₁₉H₁₆O₂, MW 276.3), orthogonal analytical confirmation via InChIKey comparison (JLLIWQLPMBUYJR-UHFFFAOYSA-N for the target compound) is mandatory during procurement and in-laboratory quality control [4]. The well-documented purity specifications (95-98%) of the target compound versus the regioisomer's sparse vendor data make CAS 94305-39-2 the more reliable choice for reproducible isomer-specific studies .

Process Chemistry Scale-Up and Intermediate Manufacturing

Industrial process chemistry groups developing scalable routes to anticoagulant active pharmaceutical ingredients (APIs) can source this compound as a starting material for the Daiichi-disclosed synthetic sequence, which proceeds via N-protected pyrrolidine intermediates to the final amidine product [1]. The patent-specified reaction conditions (NaH base in DMF/toluene solvent mixture) are compatible with the compound's carboxylic acid functionality, and the commercial availability at 95%+ purity from AKSci supports pilot-scale procurement with batch-to-batch quality assurance documentation [1]. Storage at ambient temperature in cool, dry conditions, as specified in the AKSci technical datasheet, simplifies inventory management for kilo-lab and pilot-plant operations .

Quote Request

Request a Quote for 3-(2-Naphthyl)-2-phenylpropanoicAcid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.